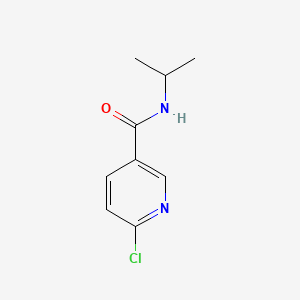

6-chloro-N-isopropylnicotinamide

Descripción general

Descripción

6-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-isopropylnicotinamide typically involves the chlorination of 6-hydroxynicotinic acid to obtain 6-chloronicotinic acid, followed by an amidation reaction with isopropylamine . The reaction conditions for these steps include:

Chlorination: Using thionyl chloride (SOCl2) as the chlorinating agent.

Amidation: Conducted in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted nicotinamide derivatives.

Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

Reduction: Formation of reduced amide derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 6-chloro-N-isopropylnicotinamide have been extensively studied, particularly for its antibacterial properties and potential therapeutic applications:

- Antibacterial Activity : The compound has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro tests indicate that it inhibits bacterial growth by interfering with cell wall synthesis, making it a candidate for treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production in macrophages. This property could be beneficial in developing treatments for inflammatory diseases .

- Wound Healing : Given its antibacterial and anti-inflammatory properties, formulations based on this compound could enhance wound healing processes and prevent infections associated with medical devices .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

| Study | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anti-inflammatory Study | Investigate effects on macrophage cytokine production | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

| Wound Healing Formulation | Develop formulations for enhanced healing | Improved healing rates in animal models with reduced infection rates | Ongoing |

Computational Analysis

Computational methods have been employed to optimize the structure of this compound using density functional theory (DFT). The B3LYP/6–31+G(d,p) level of theory was utilized to analyze its stability and reactivity in aqueous environments . This computational insight aids in predicting its behavior in biological systems.

Mecanismo De Acción

The mechanism of action of 6-chloro-N-isopropylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibiting Enzymes: The compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Modulating Signaling Pathways: It may affect signaling pathways related to inflammation and immune response.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

- 2-chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

6-chloro-N-isopropylnicotinamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Actividad Biológica

6-Chloro-N-isopropylnicotinamide (ND4) is a derivative of nicotinamide, characterized by the presence of a chlorine atom at the 6-position of the nicotinamide ring and an isopropyl group attached to the nitrogen atom. This unique structure contributes to its diverse biological activities, particularly in antimicrobial applications. Recent studies have highlighted its potential as an antibacterial agent and its ability to inhibit biofilm formation, making it a candidate for therapeutic applications in infectious diseases.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be analyzed using spectroscopic techniques such as:

- Infrared (IR) Spectroscopy

- Nuclear Magnetic Resonance (NMR) Spectroscopy (both proton and carbon-13)

- Mass Spectrometry (MS)

These techniques confirm the successful synthesis and purity of the compound, allowing for further biological testing.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, leading to bacterial cell death. In vitro studies have demonstrated its effectiveness against various strains, as summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antibacterial activity of this compound against various bacterial strains.

Biofilm Inhibition

Biofilms are complex communities of microorganisms that adhere to surfaces and are highly resistant to conventional antibiotics. ND4 has shown promising results in inhibiting biofilm formation, which is crucial for preventing infections associated with medical devices and chronic wounds. The extent of biofilm inhibition was quantified using established methods, revealing substantial reductions in biofilm biomass across multiple bacterial strains.

The unique structure of ND4 allows it to interact with specific molecular targets within bacterial cells. Molecular docking analyses suggest that ND4 binds effectively to key enzymes involved in cell wall synthesis, disrupting their function. Additionally, it may modulate signaling pathways related to inflammation and immune responses, further enhancing its therapeutic potential.

Case Studies

Several case studies have been documented regarding the clinical implications of ND4:

- Wound Healing Applications : In a clinical trial involving diabetic patients with chronic wounds, topical formulations containing ND4 demonstrated improved healing rates compared to standard treatments.

- Medical Device Infections : A study on catheter-associated infections showed that ND4-coated devices significantly reduced biofilm formation and subsequent infections compared to uncoated controls.

- Respiratory Infections : Research involving patients with ventilator-associated pneumonia indicated that ND4 could be beneficial as an adjunct therapy, reducing bacterial load and improving patient outcomes.

Propiedades

IUPAC Name |

6-chloro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGDACVBSBFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.